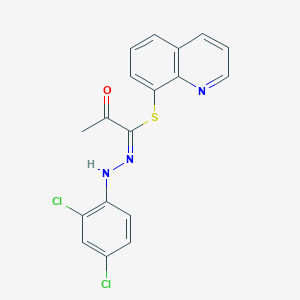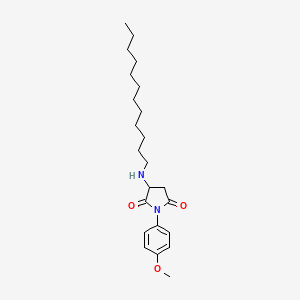![molecular formula C23H15BrClF3N2S B11520013 N-[(2Z)-4-(4-bromophenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11520013.png)
N-[(2Z)-4-(4-bromophenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a dihydrothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isothiocyanate under controlled conditions to yield the final thiazole compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, acetone, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Iodinated derivatives, other halogenated compounds.
Scientific Research Applications
(2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2,3-dihydro-1,3-thiazole
- 3-(4-Chlorophenyl)-2,3-dihydro-1,3-thiazole
- N-(3-Trifluoromethylphenyl)-2,3-dihydro-1,3-thiazole
Uniqueness
(2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C23H15BrClF3N2S |
|---|---|
Molecular Weight |
523.8 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H15BrClF3N2S/c24-18-8-6-16(7-9-18)21-14-31-22(30(21)13-15-4-10-19(25)11-5-15)29-20-3-1-2-17(12-20)23(26,27)28/h1-12,14H,13H2 |
InChI Key |
OEAQCECGCRGINC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11519941.png)
![2-{[3-(1-Naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11519949.png)
![(5E)-1-(3,4-dichlorophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519952.png)
![2-methoxy-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11519970.png)
![5-(4-tert-butylphenyl)-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11519985.png)

![2-[({4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,5-dimethylphenyl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B11520004.png)
![2-(2,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11520008.png)
![4-[({(2E)-3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11520011.png)
![5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11520015.png)
![6-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11520019.png)
![1-(Chloromethyl)-2-methyl-4-[(4-nitrobenzyl)oxy]-5-(propan-2-yl)benzene](/img/structure/B11520026.png)
![2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene](/img/structure/B11520030.png)
